

Technical Guide: 2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-3,5-dinitrothiophene

CAS No.: 6286-32-4

Cat. No.: B189638

[Get Quote](#)

PART 1: EXECUTIVE SUMMARY

2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4) is a highly electrophilic heteroaromatic scaffold used primarily as a reactive intermediate in the synthesis of high-performance materials and bioactive compounds. Characterized by a thiophene core substituted with a chlorine atom at the C2 position and two nitro groups at C3 and C5, this molecule represents a classic "push-pull" precursor when coupled with electron-donating nucleophiles.

Its primary utility lies in its extreme susceptibility to Nucleophilic Aromatic Substitution (

), where the chlorine atom serves as an excellent leaving group, activated by the strong electron-withdrawing nature of the two nitro groups and the electron-deficient thiophene ring. This makes it a critical building block for:

- Nonlinear Optical (NLO) Materials: Creating chromophores with high hyperpolarizability.
- Disperse Dyes: Synthesis of azo-dye coupling components.
- Medicinal Chemistry: Construction of 2-amino-3,5-dinitrothiophene derivatives with antimicrobial and antileishmanial activity.

PART 2: PHYSICOCHEMICAL PROFILE

The following data summarizes the core physical properties of **2-Chloro-3,5-dinitrothiophene**. Researchers should note that while the parent 2-chlorothiophene is a liquid, the introduction of two nitro groups significantly increases molecular rigidity and intermolecular forces, resulting in a solid state at room temperature.

Property	Value	Notes
CAS Number	6286-32-4	Unique Identifier
Molecular Formula		
Molecular Weight	208.58 g/mol	
Appearance	Yellow Crystalline Solid	Typical of nitro-thiophenes
Solubility	Soluble in DMSO, DMF, Acetone	Low water solubility (Log10WS \approx -3.22)
LogP	-2.22	Lipophilic, membrane permeable
Reactivity Class	Electrophile (Activated Halide)	High reactivity toward amines/thiols

PART 3: SYNTHETIC ARCHITECTURE

The synthesis of **2-Chloro-3,5-dinitrothiophene** is achieved via the electrophilic nitration of 2-chlorothiophene. This process requires careful temperature control to prevent oxidative degradation of the thiophene ring or over-nitration/explosion hazards associated with polynitro compounds.

Synthetic Protocol (Nitration)

Reagents: 2-Chlorothiophene, Fuming Nitric Acid (

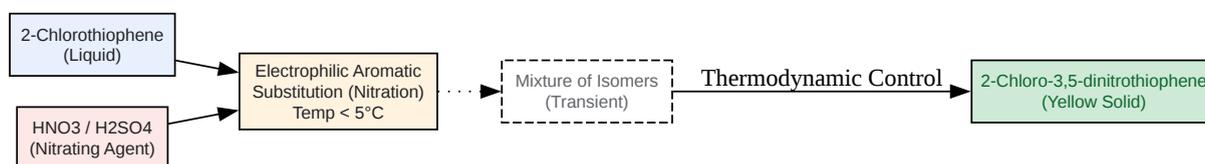
), Sulfuric Acid (

), Oleum (optional for dehydration).

- Preparation: A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid at 0°C.

- Addition: 2-Chlorothiophene is dissolved in sulfuric acid or an inert solvent (e.g., acetic anhydride) and cooled to -5°C to 0°C .
- Reaction: The nitrating mixture is added dropwise, maintaining the temperature below 5°C . The reaction is exothermic.
- Workup: The mixture is poured onto crushed ice. The product precipitates as a yellow solid, which is filtered, washed with water to remove acid traces, and recrystallized (typically from ethanol or acetic acid).

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for CAS 6286-32-4 via controlled nitration of 2-chlorothiophene.

PART 4: REACTIVITY & MECHANISTIC INSIGHT ()

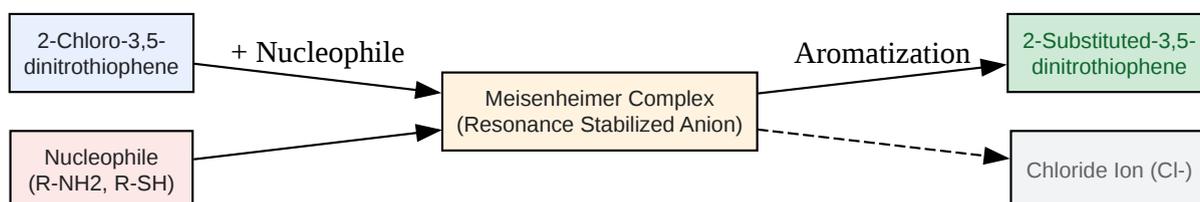
The defining characteristic of **2-Chloro-3,5-dinitrothiophene** is its reactivity toward nucleophiles. Unlike chlorobenzene, which requires harsh conditions for substitution, this compound reacts under mild conditions due to the Meisenheimer Complex stabilization.

The Mechanism

- Activation: The nitro groups at positions 3 and 5 withdraw electron density from the ring via resonance (-M effect) and induction (-I effect). This makes the carbon at position 2 (C-Cl) highly positive (electrophilic).
- Addition: A nucleophile (e.g., a primary amine,) attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

- Elimination: The ring re-aromatizes by ejecting the chloride ion (), resulting in the substituted product.

Reaction Diagram



[Click to download full resolution via product page](#)

Caption: S_NAr mechanism showing displacement of chlorine by a nucleophile via Meisenheimer intermediate.

PART 5: APPLICATIONS IN DRUG DISCOVERY & MATERIALS

Nonlinear Optical (NLO) Materials

This compound is a precursor to "Push-Pull" chromophores. By substituting the chlorine with an electron-donating amine (D), the molecule achieves a D- π -A architecture:

- Donor (D): Amino group (at C2).
- Bridge (π): Thiophene ring (efficient charge transfer).
- Acceptor (A): Nitro groups (at C3, C5). Result: High molecular hyperpolarizability (), essential for electro-optic modulators and frequency doublers.

Pharmaceutical Intermediates

Derivatives synthesized from this core, particularly 2-amino-3,5-dinitrothiophenes, have shown efficacy in:

- Antileishmanial Agents: Thiophene derivatives disrupt the redox homeostasis of Leishmania parasites.
- Antimicrobials: The nitro-thiophene moiety is a known pharmacophore in certain antibiotic classes.

PART 6: SAFETY & HANDLING

Warning: This compound is a Polynitro-Halo-Heterocycle. It poses specific risks that must be managed.[1]

- Explosion Hazard: Like all polynitro compounds, it has high energy potential. Avoid heating closed vessels. Do not subject to mechanical shock.
- Toxicity: Likely toxic by inhalation, ingestion, and skin contact. It is a skin sensitizer.
- Incompatibility: Reacts violently with strong bases (exothermic hydrolysis) and reducing agents.
- Storage: Store in a cool, dry place away from light. Keep under inert atmosphere if possible to prevent hydrolysis of the C-Cl bond over long periods.

PART 7: REFERENCES

- Synthesis of 2-amino-3,5-dinitrothiophene (Patent KR920003173B1)
 - Source: Google Patents
 - Relevance: Describes the nitration of 2-halothiophenes to obtain the 3,5-dinitro derivative and subsequent amination.
 - URL:
- Nucleophilic Aromatic Substitution (

): Introduction and Mechanism
 - Source: Master Organic Chemistry

- Relevance: Foundational mechanism explaining the reactivity of halodinitroarenes.
- URL:[[Link](#)]
- Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2',3'-d]thiophene Derivatives
 - Source: MDPI (Molbank)
 - Relevance: Illustrates the use of halogenated thiophene precursors in building complex heterocyclic scaffolds.
 - URL:[[Link](#)]
- **2-Chloro-3,5-dinitrothiophene** Properties (Cheméo)
 - Source: Cheméo[2]
 - Relevance: Provides calculated physicochemical properties (LogP, Solubility).
 - URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. static.cymitquimica.com](https://static.cymitquimica.com) [static.cymitquimica.com]
- [2. Thiophene, 2-chloro-3,5-dinitro- \(CAS 6286-32-4\) - Chemical & Physical Properties by Cheméo](#) [cheméo.com]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189638#2-chloro-3-5-dinitrothiophene-cas-6286-32-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com